molecular formula C18H21N3O2 B5059558 5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide

5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide

Cat. No. B5059558
M. Wt: 311.4 g/mol
InChI Key: UIGKJRDYCFSGOQ-UHFFFAOYSA-N
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Description

The compound “5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), and an amino group. The presence of these functional groups suggests that this compound could exhibit a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and morpholine groups could potentially allow for interesting interactions, such as hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group might participate in acid-base reactions, the morpholine ring might undergo ring-opening reactions, and the benzamide group could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

5-amino-N-methyl-2-morpholin-4-yl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20(15-5-3-2-4-6-15)18(22)16-13-14(19)7-8-17(16)21-9-11-23-12-10-21/h2-8,13H,9-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGKJRDYCFSGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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